1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione
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Overview
Description
1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chlorophenoxy group attached to a propyl chain, which is further connected to a methylindoline-2,3-dione core. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Propyl Intermediate: The reaction begins with the nucleophilic substitution of 4-chlorophenol with 3-chloropropylamine in the presence of a base such as potassium carbonate. This forms the 3-(4-chlorophenoxy)propylamine intermediate.
Cyclization to Indoline: The intermediate is then subjected to cyclization with an appropriate indoline precursor under acidic conditions to form the indoline ring.
Oxidation to Indoline-2,3-dione: The final step involves the oxidation of the indoline ring to form the indoline-2,3-dione structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives using strong oxidizing agents.
Reduction: Reduction of the indoline-2,3-dione moiety can yield the corresponding indoline derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has focused on its potential therapeutic applications, including its use as a precursor for drug development targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The indoline-2,3-dione moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione can be compared with other similar compounds, such as:
1-(3-(4-Chlorophenoxy)propyl)-4-piperidinyl-diphenylmethanol: This compound shares the chlorophenoxy propyl group but differs in the core structure, which is a piperidine instead of an indoline.
1-(3-(2-Bromo-4-chlorophenoxy)propyl)-4-methylpiperidine: Similar in structure but with a bromo substituent, this compound exhibits different reactivity and biological activity.
The uniqueness of this compound lies in its indoline-2,3-dione core, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-7-methylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-12-4-2-5-15-16(12)20(18(22)17(15)21)10-3-11-23-14-8-6-13(19)7-9-14/h2,4-9H,3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKMOCRMPLKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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